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For Researchers, Scientists, and Drug Development Professionals

Introduction
Luzopeptin C is a member of the luzopeptin family of cyclic depsipeptides, which are known

for their potent antitumor and antiviral activities. These compounds are characterized by a

symmetrical structure featuring two quinoline chromophores attached to a central peptide core.

Their mechanism of action involves the bisintercalation of their planar quinoline rings into the

DNA double helix, leading to significant conformational changes and inhibition of DNA

replication and transcription. Luzopeptin C, being the di-deacetylated derivative of Luzopeptin

A, exhibits distinct biological activity, highlighting the critical role of the acetyl groups in the

molecule's efficacy. This technical guide provides a comprehensive overview of the known

physicochemical properties of Luzopeptin C, along with relevant experimental protocols and a

visualization of its proposed mechanism of action.

Physicochemical Properties
The physicochemical properties of Luzopeptin C are crucial for understanding its absorption,

distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

While experimentally determined data for some properties are limited, a combination of

predicted and known values provides a foundational understanding.

Table 1: Physicochemical Properties of Luzopeptin C
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Property Value Source

Chemical Formula C60H74N14O22 PhytoBank[1]

Average Molecular Weight 1343.328 g/mol PhytoBank[1]

Monoisotopic Molecular

Weight
1342.510210079 g/mol PhytoBank[1]

CAS Number 76110-01-5 PubChem[2]

Appearance
Not explicitly reported; likely a

solid.
Inferred

Water Solubility (predicted) 0.041 g/L PhytoBank[1]

logP (predicted) -5.4 PhytoBank[1]

pKa (Strongest Acidic,

predicted)
7.77 PhytoBank[1]

pKa (Strongest Basic,

predicted)
-5.8 PhytoBank[1]

Hydrogen Bond Donor Count 10 PhytoBank[1]

Hydrogen Bond Acceptor

Count
24 PhytoBank[1]

Rotatable Bond Count 8 PhytoBank[1]

Polar Surface Area 481 Å² PhytoBank[1]

Classification Cyclic depsipeptide PhytoBank[1]

Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of

Luzopeptin C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies have been

instrumental in confirming the primary structure and determining the three-dimensional

conformation of luzopeptins in solution. These studies have revealed a C2-symmetric
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macrocyclic scaffold. While specific data for Luzopeptin C is not detailed in the readily

available literature, the general findings for the luzopeptin family are applicable.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the

molecular weight and elemental composition of Luzopeptin C. Fragmentation patterns

observed in tandem MS (MS/MS) experiments would provide further structural information,

confirming the sequence of amino and hydroxy acids in the cyclic peptide core.

UV-Vis Spectroscopy: The presence of the two quinoline chromophores in the Luzopeptin C
structure gives it characteristic UV-Vis absorption properties. The UV-Vis spectrum would

show absorption maxima corresponding to the electronic transitions within these aromatic

systems. These spectral properties are also useful for quantifying the concentration of

Luzopeptin C in solution.

Experimental Protocols
Detailed experimental protocols specific to Luzopeptin C are not extensively published.

However, based on its chemical class as a cyclic depsipeptide, standard methodologies can be

applied.

Solubility Determination
Objective: To experimentally determine the aqueous solubility of Luzopeptin C.

Methodology (adapted from general protocols for sparingly soluble drugs):

Preparation of Saturated Solution: An excess amount of Luzopeptin C is added to a known

volume of purified water in a sealed container.

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for

a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of

undissolved solid should be visually confirmed.

Separation of Solid and Liquid Phases: The saturated solution is filtered through a non-

adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to remove any undissolved solid.

Quantification: The concentration of Luzopeptin C in the clear supernatant is determined

using a validated analytical method, such as High-Performance Liquid Chromatography
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(HPLC) with UV detection, by comparing the response to a standard curve of known

concentrations.

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Stability Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating Luzopeptin C from

its potential degradation products, thus indicating its stability under various stress conditions.

Methodology (adapted from general stability-indicating assay development):

Forced Degradation Studies: Luzopeptin C is subjected to stress conditions as per ICH

guidelines, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3%

H₂O₂), thermal (e.g., 60 °C), and photolytic stress.

Chromatographic System:

Column: A reversed-phase C18 column is a common starting point.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or

acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically

employed to achieve separation of the parent drug and its degradation products.

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at

multiple wavelengths, which helps in assessing peak purity.

Method Development: The chromatographic conditions (e.g., gradient profile, flow rate,

column temperature) are optimized to achieve adequate resolution between Luzopeptin C
and all degradation products.

Validation: The method is validated according to ICH guidelines for parameters such as

specificity, linearity, range, accuracy, precision, and robustness.

Cytotoxicity Assay
Objective: To determine the cytotoxic potential of Luzopeptin C against a cancer cell line.
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Methodology (adapted from general cytotoxicity assay protocols):

Cell Culture: A suitable cancer cell line (e.g., a human breast or colon cancer cell line) is

cultured in appropriate media and conditions.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of Luzopeptin C for a specified

duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay,

such as the MTT, MTS, or resazurin assay. These assays measure metabolic activity, which

is proportional to the number of viable cells.

Data Analysis: The absorbance or fluorescence readings are used to calculate the

percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of

the compound that inhibits cell growth by 50%) is determined by plotting the percentage of

viability against the log of the compound concentration and fitting the data to a dose-

response curve.

Mechanism of Action and Signaling Pathway
Luzopeptin C exerts its biological effects primarily through its interaction with DNA. As a

bisintercalator, its two planar quinoline chromophores insert between the base pairs of the DNA

double helix. This binding event is reported to have a preference for regions with alternating

adenine (A) and thymine (T) residues and can lead to intramolecular cross-linking of the DNA.

[3] This distortion of the DNA structure interferes with crucial cellular processes.

The binding of Luzopeptin C to DNA can trigger the DNA Damage Response (DDR) pathway,

a complex signaling network that detects and responds to DNA lesions. While a specific

signaling cascade for Luzopeptin C has not been fully elucidated, the general pathway

initiated by DNA intercalators provides a likely model.

Proposed DNA Damage Response Pathway for Luzopeptin C.

Experimental Workflow for Studying DNA Intercalation
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The following workflow outlines a general approach to characterizing the interaction of

Luzopeptin C with DNA.

Experimental Workflow for Studying DNA Intercalation.

Conclusion
Luzopeptin C, as a DNA bisintercalating agent, represents a valuable scaffold for the

development of novel therapeutics. While its antitumor activity is reported to be less potent

than its acetylated analog, Luzopeptin A, a thorough understanding of its physicochemical

properties is paramount for any further drug development efforts. This guide has summarized

the currently available data and provided a framework of experimental protocols and

mechanistic understanding to aid researchers in their investigation of this intriguing molecule.

Further experimental validation of the predicted properties and a more detailed elucidation of

its specific cellular signaling pathways will be crucial for unlocking the full therapeutic potential

of Luzopeptin C and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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